10‑Fold Higher Maximum Tolerated Dose (MTD) vs. PSMA‑ADC Antibody Conjugate
In a head‑to‑head tolerability study, the small‑molecule PSMA‑targeted conjugate PSMA‑1‑VcMMAE exhibited a >10‑fold higher maximum tolerated dose compared with the anti‑PSMA antibody‑MMAE conjugate (PSMA‑ADC), both using a Val‑Cit‑based linker [REFS‑1]. This improvement in MTD directly translates into a wider therapeutic index, as the same study showed that PSMA‑1‑VcMMAE achieved significant tumor growth inhibition and prolonged survival in PSMA‑positive PC3pip xenografts at doses that were well tolerated, whereas PSMA‑ADC was limited by toxicity at its effective dose [REFS‑1][REFS‑2]. PSMA‑Val‑Cit‑PAB‑MMAE shares the same small‑molecule scaffold and linker chemistry as PSMA‑1‑VcMMAE, with the additional PAB self‑immolative spacer included to ensure efficient release of free MMAE, thereby conserving the MTD advantage while potentially enhancing intracellular payload delivery [REFS‑3].
| Evidence Dimension | Maximum tolerated dose (MTD) in tumor‑bearing mice |
|---|---|
| Target Compound Data | PSMA‑1‑VcMMAE (Val‑Cit‑MMAE): MTD >10‑fold higher than PSMA‑ADC (exact fold‑change not numerically specified in abstract, but described as "over a 10‑fold improved maximum tolerated dose") |
| Comparator Or Baseline | PSMA‑ADC (anti‑PSMA antibody conjugated to MMAE via a Val‑Cit linker): MTD at least 10‑fold lower than PSMA‑1‑VcMMAE |
| Quantified Difference | >10‑fold improvement in MTD for the small‑molecule conjugate versus the antibody conjugate |
| Conditions | In vivo mouse xenograft model of prostate cancer (PC3pip); PSMA‑1‑VcMMAE administered intravenously; survival and body weight monitored (Cancers 2021, 13(3), 417) |
Why This Matters
A higher MTD allows the administration of more efficacious doses without reaching dose‑limiting toxicity, making the small‑molecule PSMA‑Val‑Cit‑PAB‑MMAE format more suitable than antibody‑based conjugates for protocols that require aggressive dosing schedules.
- [1] Wang X, Shirke A, Walker E, et al. Small Molecule‑Based Prodrug Targeting Prostate Specific Membrane Antigen for the Treatment of Prostate Cancer. Cancers (Basel). 2021;13(3):417. doi:10.3390/cancers13030417 View Source
- [2] Figure 8 (PMC7865627): Dose response of antitumor activity in mice bearing heterotopic PC3pip tumors. Cancers (Basel). 2021;13(3):417. https://pmc.ncbi.nlm.nih.gov/articles/PMC7865627/figure/cancers-13-00417-f008/ View Source
